molecular formula C16H20N4O2S B6435699 N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide CAS No. 2548980-45-4

N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide

Cat. No.: B6435699
CAS No.: 2548980-45-4
M. Wt: 332.4 g/mol
InChI Key: RBGBCZIMGWPVFY-UHFFFAOYSA-N
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Description

N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide is a complex organic compound that features a quinazoline moiety, an azetidine ring, and a cyclopropanesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the quinazoline core. The quinazoline moiety can be synthesized through the condensation of anthranilic acid with formamide, followed by cyclization. The azetidine ring is then introduced via a nucleophilic substitution reaction, where an appropriate azetidine derivative reacts with the quinazoline intermediate. Finally, the cyclopropanesulfonamide group is attached through a sulfonylation reaction using cyclopropanesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction rates and scalability .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide involves its interaction with specific molecular targets. The quinazoline moiety is known to inhibit various enzymes, including tyrosine kinases, by binding to their active sites. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making the compound a potential anticancer agent. Additionally, the azetidine ring may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-{[1-(quinazolin-4-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide is unique due to its combination of three distinct functional groups, each contributing to its overall biological activity and chemical reactivity. This combination allows for a wide range of applications and makes it a versatile compound in scientific research .

Properties

IUPAC Name

N-methyl-N-[(1-quinazolin-4-ylazetidin-3-yl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-19(23(21,22)13-6-7-13)8-12-9-20(10-12)16-14-4-2-3-5-15(14)17-11-18-16/h2-5,11-13H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGBCZIMGWPVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CN(C1)C2=NC=NC3=CC=CC=C32)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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